2-(3,4-Dichlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid
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Overview
Description
2-(3,4-Dichlorophenyl)-5-oxotetrahydrofuran-3-carboxylicacid is a chemical compound characterized by the presence of a dichlorophenyl group attached to a tetrahydrofuran ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-5-oxotetrahydrofuran-3-carboxylicacid typically involves the reaction of 3,4-dichlorophenyl derivatives with tetrahydrofuran intermediates under controlled conditions. One common method involves the use of organocatalysts to facilitate the reaction, ensuring high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-5-oxotetrahydrofuran-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone or palladium-catalyzed coupling reactions are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(3,4-Dichlorophenyl)-5-oxotetrahydrofuran-3-carboxylicacid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-5-oxotetrahydrofuran-3-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate: A related compound used as a catalyst in organic reactions.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its herbicidal properties.
Uniqueness
2-(3,4-Dichlorophenyl)-5-oxotetrahydrofuran-3-carboxylicacid is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8Cl2O4 |
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Molecular Weight |
275.08 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H8Cl2O4/c12-7-2-1-5(3-8(7)13)10-6(11(15)16)4-9(14)17-10/h1-3,6,10H,4H2,(H,15,16) |
InChI Key |
ZQHOLRCVNFOYSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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